![molecular formula C11H14N2O B1434686 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane CAS No. 1779128-70-9](/img/structure/B1434686.png)
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine compounds involves several methods . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis
Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . The structures of compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Design
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane, as part of the broader azaspiroheptane family, has been explored for its potential in chemical synthesis and drug design. The synthesis of related compounds, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been achieved, indicating the utility of these structures in developing sterically constrained amino acids for chemistry and biochemistry applications. These novel amino acids contribute to the diversification of the sterically constrained amino acids used in drug design (Radchenko, Grygorenko, & Komarov, 2010).
Enhancing Solubility and Stability
In another study, an improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane was presented, highlighting the advantages of isolating this compound as a sulfonic acid salt. This approach yields a product with enhanced solubility and stability, which broadens the scope of reaction conditions that can be applied to the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane, thereby facilitating further chemical transformations (van der Haas et al., 2017).
Antibacterial Applications
A notable application in the field of antibacterial drug development involves the design and synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, demonstrating potent in vitro antibacterial activity against various respiratory pathogens. These compounds, particularly one with significant antibacterial efficacy against multidrug-resistant strains, underscore the potential of azaspiroheptane derivatives in addressing the need for new antibiotics (Odagiri et al., 2013).
Modulating Lipophilicity in Medicinal Chemistry
Azaspiro[3.3]heptanes have also been analyzed for their role in reducing the lipophilicity of molecules in medicinal chemistry. By replacing common heterocycles like morpholines and piperidines, azaspiro[3.3]heptanes can decrease the logD of molecules, which is an important factor in drug design. This counterintuitive effect, given the addition of a carbon atom, is attributed to changes in basicity and highlights the nuanced impact of structural modifications on drug properties (Degorce, Bodnarchuk, & Scott, 2019).
Spirocyclic Compounds in Drug Discovery
The development of novel angular spirocyclic azetidines, including azaspiro[3.3]heptanes, has been reported. These compounds, accessible through efficient synthetic sequences, serve as valuable building blocks in drug discovery, offering a range of functionalized derivatives for potential therapeutic applications (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Mecanismo De Acción
Mode of Action
The exact mode of action of 6-(Pyridin-2-yloxy)-2-azaspiro[3It’s worth noting that pyrimidinamine derivatives, which share structural similarities with this compound, are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death.
Result of Action
The molecular and cellular effects of 6-(Pyridin-2-yloxy)-2-azaspiro[3If it acts similarly to other pyrimidinamine derivatives, it may lead to cell death due to the disruption of mitochondrial function .
Análisis Bioquímico
Biochemical Properties
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl 4-hydroxylases, which are crucial in the biosynthesis of collagen . The interaction with these enzymes suggests that this compound could influence the structural integrity and function of collagen, thereby impacting tissue repair and fibrosis processes. Additionally, this compound may interact with other biomolecules, potentially affecting various metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can modulate the Hedgehog signaling pathway, which is vital for cell differentiation and proliferation . By affecting this pathway, this compound may alter cellular functions, including growth and repair mechanisms. Furthermore, its impact on gene expression could lead to changes in the production of key proteins involved in cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as collagen prolyl 4-hydroxylases, by binding to their active sites . This inhibition can lead to a decrease in collagen synthesis, which may have therapeutic implications for conditions characterized by excessive collagen deposition, such as fibrosis. Additionally, the compound’s ability to modulate gene expression suggests that it may interact with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing fibrosis and improving tissue repair . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential toxicity to vital organs. These findings underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with collagen prolyl 4-hydroxylases, for example, affects the biosynthesis of collagen, a key structural protein in the extracellular matrix. Additionally, its influence on gene expression may alter the activity of metabolic enzymes, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and stability, which determine its ability to penetrate cellular membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and the nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to these compartments. By localizing to these sites, this compound can interact with key biomolecules involved in protein synthesis, folding, and gene regulation, thereby influencing cellular function and homeostasis.
Propiedades
IUPAC Name |
6-pyridin-2-yloxy-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-4-13-10(3-1)14-9-5-11(6-9)7-12-8-11/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWBRNEURDCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)OC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


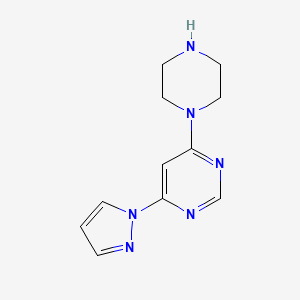
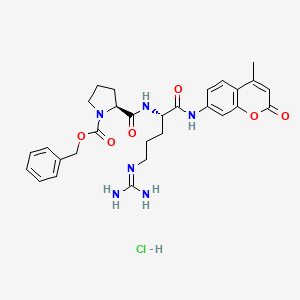
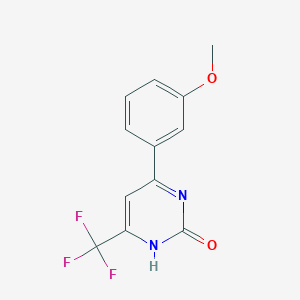
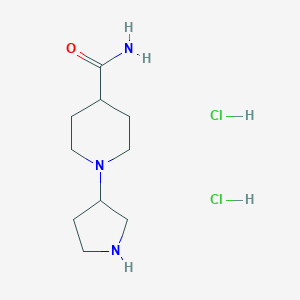

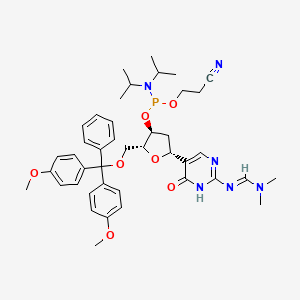
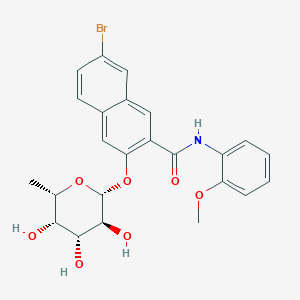
![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
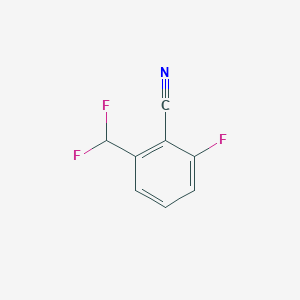


![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)

